molecular formula C15H29NO10 B13419774 2-Propanol, 1,1',1''-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) CAS No. 67952-34-5

2-Propanol, 1,1',1''-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt)

Cat. No.: B13419774
CAS No.: 67952-34-5
M. Wt: 383.39 g/mol
InChI Key: KFVFBANFJZNBFW-UHFFFAOYSA-N
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Description

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is a chemical compound with the molecular formula C₁₂H₂₃NO₁₀. It is a derivative of 2-propanol and is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a nitrilotris group and a hydroxypropanetricarboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) typically involves the reaction of 2-propanol with nitrilotriacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The nitrilotris group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted nitrilotris derivatives.

Scientific Research Applications

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to changes in the activity of enzymes and receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Triisopropanolamine: A similar compound with three isopropanol groups attached to a nitrogen atom.

    Nitrilotriacetic acid: A compound with three acetic acid groups attached to a nitrogen atom.

Uniqueness

2-Propanol, 1,1’,1’'-nitrilotris-, 2-hydroxy-1,2,3-propanetricarboxylate (salt) is unique due to its combination of nitrilotris and hydroxypropanetricarboxylate groups. This unique structure imparts specific chemical properties, such as enhanced solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

CAS No.

67952-34-5

Molecular Formula

C15H29NO10

Molecular Weight

383.39 g/mol

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C9H21NO3.C6H8O7/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-9,11-13H,4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

KFVFBANFJZNBFW-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Related CAS

122-20-3 (Parent)

Origin of Product

United States

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